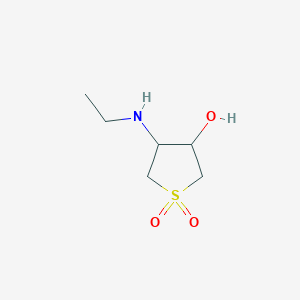

4-(ethylamino)-1,1-dioxothiolan-3-ol

Description

4-(Ethylamino)-1,1-dioxothiolan-3-ol is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene ring system with two sulfonyl oxygen atoms (1,1-dioxo group) and an ethylamino substituent at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfone group and basicity from the ethylamino moiety.

Properties

IUPAC Name |

4-(ethylamino)-1,1-dioxothiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-2-7-5-3-11(9,10)4-6(5)8/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUFFWJIYMWWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CS(=O)(=O)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424378 | |

| Record name | 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66335-84-0 | |

| Record name | 3-(Ethylamino)-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(ethylamino)-1,1-dioxothiolan-3-ol involves several steps. One common synthetic route includes the reaction of tetrahydrothiophene with ethylamine under controlled conditions to introduce the ethylamino group. The hydroxyl group is then introduced through a subsequent reaction, and the final step involves the oxidation of the sulfur atom to form the 1,1-dioxide functional group. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

4-(ethylamino)-1,1-dioxothiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can target the 1,1-dioxide group, potentially converting it back to a sulfide.

Substitution: The ethylamino and hydroxyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(ethylamino)-1,1-dioxothiolan-3-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ethylamino)-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The 1,1-dioxide group is known to influence the compound’s reactivity and stability, affecting its overall behavior in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzymatic processes and cellular signaling.

Comparison with Similar Compounds

Substituent Variations on the Thiolan-Dioxide Ring

The ethylamino group in 4-(ethylamino)-1,1-dioxothiolan-3-ol can be contrasted with other substituents in structurally related compounds:

Key Findings :

- The ethylamino group balances hydrophilicity and lipophilicity, making it suitable for systemic bioavailability in pharmaceuticals.

- Phenethylamino analogs exhibit enhanced membrane permeability due to aromaticity, favoring blood-brain barrier penetration .

- Hydrazinyl derivatives, while reactive, pose safety concerns, as seen in stringent handling guidelines (e.g., oxygen administration for inhalation exposure) .

Variations in the Core Ring Structure

The 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) ring can be compared to related sulfur-oxygen heterocycles:

Key Findings :

- The 1,1-dioxothiolan ring provides greater polarity and hydrogen-bonding capacity compared to 1,3,2-dioxathiolane derivatives, influencing solubility and crystallinity .

- Compounds like Metoprolol impurities demonstrate that replacing the sulfone group with ether or alcohol functionalities reduces oxidative stability but enhances metabolic clearance .

Functional Group Interactions and Bioactivity

Ethylamino derivatives are compared to methylamino and diethylamino analogs:

Key Findings :

- Methylamino groups (e.g., in thiophene derivatives) offer smaller steric profiles, favoring enzymatic interactions .

- Diethylamino groups, as in Diethylaminoethanol, increase basicity and surfactant behavior but raise toxicity concerns (e.g., permissible exposure limits in occupational settings) .

Biological Activity

4-(ethylamino)-1,1-dioxothiolan-3-ol, with the molecular formula C6H11N O3S, is a compound characterized by its thiolane ring structure containing a dioxo group and an ethylamino substituent. This unique configuration contributes to its diverse biological activities, which have been the subject of various research studies. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The structural features of this compound are significant in determining its biological activity. The presence of sulfur and nitrogen atoms enhances its reactivity and solubility in biological systems. The compound's ethylamino substitution is particularly noteworthy as it may influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have been shown to possess efficacy against various pathogens:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3S,4S)-4-amino-1,1-dioxothiolan-3-ol | Similar dioxothiolan structure | Antimicrobial activity |

| 2-thiazolidinone derivatives | Contains sulfur and nitrogen | Antidiabetic properties |

| 5-methylthiazolidine-2,4-dione | Similar ring structure | Antimicrobial and anticancer effects |

The unique combination of functional groups in this compound may lead to distinct biological activities not observed in other derivatives.

The mechanism by which this compound exerts its antimicrobial effects involves interaction with microbial cell membranes or intracellular targets. The dioxo group may play a role in disrupting cellular processes or inhibiting enzyme functions critical for microbial survival.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Cytotoxicity Assessment : In vitro assays indicated that this compound displayed selective cytotoxicity against cancer cell lines while sparing normal cells, indicating a promising avenue for anticancer drug development.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound | Structural Features | Notable Activities |

|---|---|---|

| (3S,4S)-4-amino-1,1-dioxothiolan-3-ol | Dioxothiolan structure | Antimicrobial |

| 2-thiazolidinone derivatives | Sulfur and nitrogen presence | Antidiabetic |

| 5-methylthiazolidine-2,4-dione | Dioxo group | Anticancer |

This comparative analysis underscores the unique properties of this compound that may enhance its solubility and reactivity compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.